Unique In Vivo Bioactivation: Quantitative Conversion to Goitrin Without Exogenous Myrosinase
Progoitrin is uniquely characterized by its quantitative in vivo conversion to the potent antithyroid compound goitrin, even in the absence of the plant enzyme myrosinase. A foundational human study established that when crystalline progoitrin was administered, the yield of goitrin appearing in blood and urine was quantitative [1]. This contrasts sharply with other major glucosinolates like glucoraphanin and sinigrin, whose primary bioactive hydrolysis products (e.g., sulforaphane) require active plant myrosinase or gut microbial action and exhibit variable, non-quantitative yields.
| Evidence Dimension | Conversion Yield to Primary Bioactive Product |
|---|---|
| Target Compound Data | Quantitative yield of goitrin from progoitrin in humans |
| Comparator Or Baseline | Glucoraphanin (conversion to sulforaphane varies significantly based on myrosinase activity and gut microbiota; typically 10-40%) |
| Quantified Difference | Progoitrin's conversion to goitrin is quantitative and independent of exogenous plant myrosinase, a property not shared by major health-promoting GLSs like glucoraphanin. |
| Conditions | Human study involving oral administration of pure crystalline progoitrin, with goitrin levels quantified in blood and urine by spectrophotometric analysis. |
Why This Matters
For researchers investigating antithyroid activity or the specific toxicology of cruciferous vegetables, progoitrin is the essential precursor compound, as its in vivo bioactivation to goitrin is both predictable and complete, unlike the highly variable conversion of other GLSs.
- [1] Greer, M. A. (1959). ANTITHYROID ACTIVITY ELICITED BY THE INGESTION OF PURE PROGOITRIN, A NATURALLY OCCURRING THIOGLYCOSIDE OF THE TURNIP FAMILY*. Journal of Clinical Investigation. View Source
